![molecular formula C10H8N2OS B12936457 1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione CAS No. 22399-37-7](/img/structure/B12936457.png)
1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by a fused ring system that includes a chromene and an imidazole ring The presence of a thione group at the 2-position of the imidazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chromene derivatives with thiourea in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process. The choice of solvent and catalyst can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and ability to inhibit cell proliferation and migration.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione involves its interaction with specific molecular targets. In medicinal applications, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key signaling pathways . The compound’s ability to interact with enzymes and receptors is attributed to its unique structural features, which allow it to bind effectively to active sites.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrochromeno[3,4-d]imidazol-4(1H)-one: Another compound with a similar fused ring system but with an oxygen atom instead of a sulfur atom.
Chromeno[3,4-d]imidazole derivatives: A class of compounds with varying substituents on the chromene and imidazole rings.
Uniqueness
3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different heteroatoms or substituents, leading to variations in their properties and applications.
Properties
CAS No. |
22399-37-7 |
|---|---|
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3,4-dihydro-1H-chromeno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C10H8N2OS/c14-10-11-7-5-13-8-4-2-1-3-6(8)9(7)12-10/h1-4H,5H2,(H2,11,12,14) |
InChI Key |
FJOGDKSBXPJUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


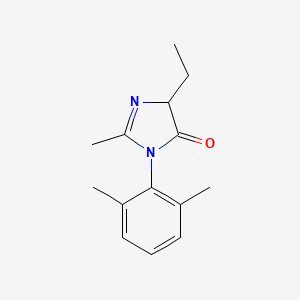
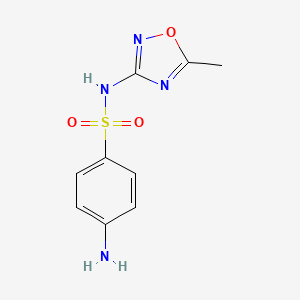
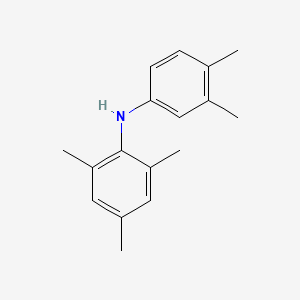
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)
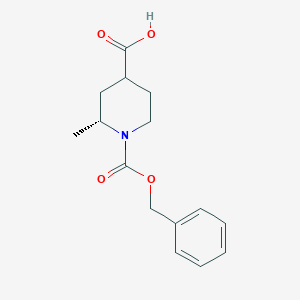

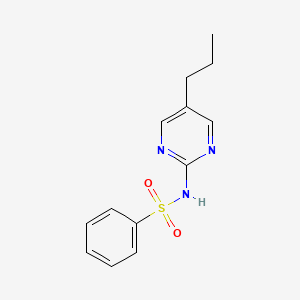

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)


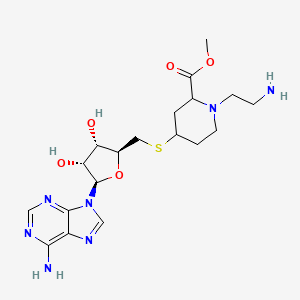

![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
